molecular formula C9H7NO2S B070429 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde CAS No. 190270-90-7

6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde

Cat. No. B070429
M. Wt: 193.22 g/mol
InChI Key: XVKDPBIMGQTQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde (HBC) is a heterocyclic compound with a benzothiazole core structure. It is widely used in the field of organic synthesis due to its unique chemical properties. HBC has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and environmental science.

Mechanism Of Action

The mechanism of action of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is not fully understood. However, it has been reported that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been reported to inhibit the activity of enzymes involved in various metabolic pathways.

Biochemical And Physiological Effects

6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the activity of enzymes involved in various metabolic pathways. In vivo studies have shown that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can reduce the growth of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has several advantages for use in lab experiments. It is readily available and can be synthesized through various methods. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can also exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde. One potential direction is the development of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde-based materials for use in optoelectronic devices. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde-based materials have been reported to exhibit excellent optical and electrical properties, making them promising candidates for use in devices such as solar cells and light-emitting diodes. Another potential direction is the study of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde as a potential therapeutic agent for the treatment of neurodegenerative diseases. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a promising candidate for further study in this area. Additionally, the development of new synthesis methods for 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde could lead to the discovery of novel derivatives with improved properties for use in various applications.

Scientific Research Applications

6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been extensively studied for its potential application in various fields. In medicinal chemistry, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been reported to exhibit antitumor, antibacterial, and antifungal activities. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been used as a building block for the synthesis of various organic materials, including dyes, fluorescent probes, and liquid crystals. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been studied for its potential application in environmental science as a fluorescent probe for the detection of heavy metals.

properties

CAS RN

190270-90-7

Product Name

6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

6-hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde

InChI

InChI=1S/C9H7NO2S/c1-5-10-7-2-3-8(12)6(4-11)9(7)13-5/h2-4,12H,1H3

InChI Key

XVKDPBIMGQTQGU-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=C(C=C2)O)C=O

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)O)C=O

synonyms

7-Benzothiazolecarboxaldehyde,6-hydroxy-2-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 3-necked flask equipped with a thermometer and an addition funnel were added 6-hydroxy-2-methyl-benzothiazole (1.0 gm, 6.05 mmol) and hexamethylenetetramine (3.4 gm, 24.3 mmol). After cooling in an ice-bath, trifluoroacetic acid (10 mL) was added dropwise with stirring while maintaining the temperature below 60° C. The reaction mixture was stirred overnight at 70°-75° C., cooled, and evaporated. The residue was taken up in ethyl acetate and neutralized with saturated NaHCO3 solution. The organic layer was washed with saturated brine solution and dried (Na2SO4). The solution was filtered, and the filtrate evaporated. The residue was triturated with a mixture of methylene chloride/methanol and filtered. The filtrate was evaporated, and the residue dissolved in a small volume of methylene chloride and chromatographed on a column of silica gel that was eluted with 25% acetone in hexane affording pure title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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